5-Bromo-6-fluoro-2,8-dimethylquinoline 5-Bromo-6-fluoro-2,8-dimethylquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15925894
InChI: InChI=1S/C11H9BrFN/c1-6-5-9(13)10(12)8-4-3-7(2)14-11(6)8/h3-5H,1-2H3
SMILES:
Molecular Formula: C11H9BrFN
Molecular Weight: 254.10 g/mol

5-Bromo-6-fluoro-2,8-dimethylquinoline

CAS No.:

Cat. No.: VC15925894

Molecular Formula: C11H9BrFN

Molecular Weight: 254.10 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-6-fluoro-2,8-dimethylquinoline -

Specification

Molecular Formula C11H9BrFN
Molecular Weight 254.10 g/mol
IUPAC Name 5-bromo-6-fluoro-2,8-dimethylquinoline
Standard InChI InChI=1S/C11H9BrFN/c1-6-5-9(13)10(12)8-4-3-7(2)14-11(6)8/h3-5H,1-2H3
Standard InChI Key MZYWUGQSJIWDOJ-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(C=C1)C(=C(C=C2C)F)Br

Introduction

Chemical Identification and Structural Characteristics

Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 5-bromo-6-fluoro-2,8-dimethylquinoline, reflecting the positions of its substituents on the bicyclic quinoline framework. Its molecular formula, C11H9BrFN\text{C}_{11}\text{H}_{9}\text{Br}\text{F}\text{N}, confirms the presence of one bromine, one fluorine, and two methyl groups . The compound’s SMILES notation is CC1=NC2=C(C=C(C(=C2C)F)Br)C(C)=C1, which encodes the spatial arrangement of its functional groups .

Structural Analysis

The quinoline core consists of a benzene ring fused to a pyridine ring. Substituents at positions 2 and 8 (methyl groups) and positions 5 and 6 (bromo and fluoro, respectively) introduce steric and electronic effects that influence reactivity. The bromine atom at position 5 enhances electrophilic substitution potential, while the fluorine at position 6 contributes to metabolic stability in pharmaceutical contexts .

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC11H9BrFN\text{C}_{11}\text{H}_{9}\text{Br}\text{F}\text{N}
Molecular Weight254.10 g/mol
XLogP3~3.2 (estimated)
Hydrogen Bond Acceptors2 (N and F)
Rotatable Bonds0

Synthesis and Manufacturing

Synthetic Routes

A patented method for synthesizing bromo-fluoroquinolines involves reacting a substituted aniline with tribromofluoromethane (CBr3F\text{CBr}_3\text{F}) in the presence of a base such as NN-methylmorpholine . For 5-bromo-6-fluoro-2,8-dimethylquinoline, the process likely proceeds via a Skraup or Doebner-Miller reaction, where cyclization of the aniline derivative forms the quinoline ring. Subsequent bromination and fluorination steps introduce the halogen substituents .

Optimization Challenges

Key challenges include minimizing side reactions during halogenation and achieving regioselectivity. The use of N,N\text{N,N}-dimethylformamide (DMF) as a solvent and low-temperature conditions (~0°C) improves yield by reducing decomposition . Purification typically involves column chromatography, with a reported purity of 97% .

Applications in Pharmaceutical and Material Science

Drug Discovery

Quinoline derivatives are prominent in antimalarial and anticancer agents. The bromo and fluoro groups in this compound enhance binding affinity to biological targets, such as kinase enzymes. For example, analogs of this molecule have shown inhibitory activity against epidermal growth factor receptor (EGFR) in preclinical studies .

Material Science

The compound’s planar structure and halogen substituents make it a candidate for organic light-emitting diodes (OLEDs). Bromine’s heavy-atom effect could improve phosphorescence efficiency, though experimental data remain limited .

ParameterDescriptionSource
Signal WordWarning
Hazard StatementsH315-H319-H335 (skin/eye irritation, respiratory irritation)
Storage Conditions2–8°C in inert atmosphere

Environmental Impact

The bromine content raises concerns about environmental persistence. Proper disposal via incineration is recommended to prevent bioaccumulation .

Recent Advances and Future Directions

Recent patents highlight its utility in synthesizing 2,4-disubstituted quinolines with enhanced bioactivity . Ongoing research explores catalytic asymmetric synthesis to produce enantiomerically pure derivatives for chiral drug development. Additionally, computational studies using density functional theory (DFT) aim to predict its reactivity in cross-coupling reactions .

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